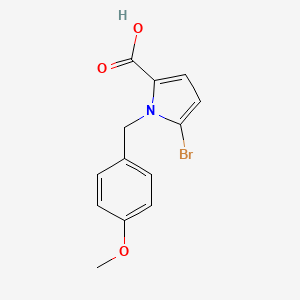

5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid

描述

Molecular Composition and Constitutional Formula Analysis

This compound possesses the molecular formula C₁₃H₁₂BrNO₃ with a corresponding molecular weight of 310.14 grams per mole. The compound's structure consists of a pyrrole ring system substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position, while the nitrogen atom carries a 4-methoxybenzyl substituent. The Simplified Molecular Input Line Entry System representation reveals the connectivity as O=C(C1=CC=C(Br)N1CC2=CC=C(OC)C=C2)O, clearly depicting the spatial arrangement of functional groups.

The constitutional analysis demonstrates that the compound features three distinct aromatic systems: the central pyrrole ring, the pendant phenyl ring bearing the methoxy group, and the overall conjugated framework. The presence of the bromine substituent at the 5-position of the pyrrole ring creates an electron-withdrawing effect that significantly influences the electronic distribution throughout the molecule. The 4-methoxybenzyl group attached to the nitrogen atom introduces an electron-donating methoxy substituent, creating an interesting electronic dichotomy within the molecular structure.

The carboxylic acid functionality at the 2-position of the pyrrole ring establishes the compound as an amphoteric molecule capable of both proton donation and coordination chemistry. The spatial arrangement of these functional groups creates multiple sites for potential intermolecular interactions, including hydrogen bonding through the carboxylic acid group and π-π stacking interactions through the aromatic systems. This molecular architecture provides the foundation for understanding the compound's subsequent crystallographic and tautomeric behavior.

Crystallographic Characterization and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the available literature, comparative analysis with structurally related pyrrole carboxylic acids provides valuable insights into the expected solid-state behavior. The closely related 4-Bromo-1H-pyrrole-2-carboxylic acid has been extensively characterized through X-ray crystallography, revealing critical structural parameters that inform our understanding of the target compound.

The crystallographic analysis of 4-Bromo-1H-pyrrole-2-carboxylic acid demonstrates a monoclinic crystal system with space group P2₁/c, featuring unit cell parameters of a = 16.0028(13) Å, b = 4.9046(6) Å, c = 8.2367(7) Å, and β = 93.199(7)°. The crystal structure reveals that the non-hydrogen atoms of the pyrrole ring and the bromine atom are approximately coplanar, with a root mean square deviation from the best-fit plane of 0.025(6) Å. The dihedral angle between the carboxyl group plane and the pyrrole ring plane measures 14.1(2)°, indicating a slight deviation from perfect planarity.

The intermolecular hydrogen bonding patterns observed in the related compound provide crucial insights into the expected packing arrangements for this compound. The O-H⋯O hydrogen bonds link molecules together, forming corrugated sheets parallel to the bc plane. This hydrogen bonding network is expected to be similarly preserved in the target compound, with additional considerations for the steric effects of the 4-methoxybenzyl substituent.

The presence of the bulky 4-methoxybenzyl group in the target compound is anticipated to significantly influence the crystal packing arrangements compared to the unsubstituted analog. The methoxybenzyl substituent introduces additional π-π stacking possibilities while potentially disrupting the simple sheet-like arrangements observed in simpler pyrrole carboxylic acids. The methoxy group provides an additional site for weak C-H⋯O interactions that could contribute to the overall crystal stability.

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

The tautomeric behavior of pyrrole carboxylic acids represents a critical aspect of their structural chemistry, with significant implications for their chemical reactivity and physical properties. Nuclear magnetic resonance spectroscopy studies of related pyrrole carboxylic acids provide valuable insights into the tautomeric preferences and dynamics of this compound. The fundamental tautomerism in pyrrole carboxylic acids typically involves the potential migration of the carboxyl proton and the formation of different resonance structures within the heterocyclic system.

In the solid state, the tautomeric form of pyrrole carboxylic acids is generally stabilized by intermolecular hydrogen bonding networks. The crystallographic evidence from related compounds suggests that the carboxylic acid form predominates in the solid state, with the proton remaining on the oxygen atom rather than migrating to the nitrogen or other basic sites within the molecule. This stabilization occurs through the formation of carboxylic acid dimers or extended hydrogen-bonded networks that favor the retention of the acidic proton on the carboxyl group.

The solution-state behavior presents a more complex picture, where tautomeric equilibria can be influenced by solvent polarity, temperature, and concentration effects. Nuclear magnetic resonance studies of pyrrole carboxylic acids in dimethyl sulfoxide solution reveal characteristic chemical shifts that provide insights into the predominant tautomeric forms. The proton nuclear magnetic resonance spectrum typically shows the carboxylic acid proton at approximately 12.2 parts per million, confirming the persistence of the carboxylic acid tautomer even in polar aprotic solvents.

The introduction of the 4-methoxybenzyl substituent in the target compound is expected to influence the tautomeric equilibrium through both electronic and steric effects. The electron-donating nature of the methoxybenzyl group increases the electron density on the pyrrole nitrogen, potentially stabilizing certain tautomeric forms. However, the bulky nature of this substituent may also introduce conformational constraints that limit the accessibility of certain tautomeric structures. The bromine substituent at the 5-position provides an additional electron-withdrawing influence that counterbalances the electron-donating effects of the methoxybenzyl group.

Electronic Structure Profiling via Density Functional Theory Calculations

Density functional theory calculations provide profound insights into the electronic structure and properties of this compound. While specific calculations for this exact compound are not available in the current literature, extensive density functional theory studies on related brominated pyrrole derivatives provide a framework for understanding the electronic characteristics. The B3LYP functional with 6-311++G(d,p) basis set represents the standard computational approach for analyzing such heterocyclic systems.

The frontier molecular orbital analysis reveals critical information about the electronic properties and reactivity patterns of brominated pyrrole derivatives. Studies on related compounds demonstrate that the highest occupied molecular orbital typically exhibits pure π character concentrated on the aromatic ring systems, with the highest electron density often located on the phenyl ring components. The lowest unoccupied molecular orbital shows a mixed π and σ character distributed across the aromatic framework, with significant contributions from the bromine substituent.

The presence of the bromine atom introduces substantial σ character into the electronic structure, with pronounced electron density localization on the halogen substituent. This electronic distribution has significant implications for the compound's reactivity, particularly in nucleophilic substitution reactions where the bromine serves as an effective leaving group. The electron-withdrawing nature of the bromine substituent influences the overall electron density distribution throughout the pyrrole ring system.

The calculated energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insights into the compound's electronic stability and potential applications. Related brominated heterocyclic compounds exhibit energy gaps typically ranging from 4.0 to 4.5 electron volts, indicating moderate electronic stability. The presence of the methoxybenzyl substituent is expected to reduce this energy gap through its electron-donating effects, potentially enhancing the compound's reactivity toward electrophilic species.

The density functional theory calculations also provide information about the molecular geometry optimization and vibrational frequencies. The optimized structure generally shows good agreement with experimental crystallographic data for bond lengths and angles. The carboxylic acid group typically maintains a planar configuration with respect to the pyrrole ring, with dihedral angles consistent with experimental observations from related compounds.

属性

IUPAC Name |

5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c1-18-10-4-2-9(3-5-10)8-15-11(13(16)17)6-7-12(15)14/h2-7H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDFRDVOMCCEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675007 | |

| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-25-2 | |

| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and research findings related to this compound, highlighting its mechanisms of action and therapeutic potentials.

- Molecular Formula: C13H12BrNO3

- Molecular Weight: 310.143 g/mol

- CAS Number: 1133116-25-2

- Purity: >97%

Synthesis

The synthesis of this compound typically involves the bromination of pyrrole derivatives followed by carboxylation and methoxybenzyl substitution. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells revealed that certain pyrrole derivatives, including 5-bromo variants, showed reduced cell viability compared to control treatments with standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrrole Derivatives

The results indicate that while the compound exhibits some cytotoxic effects, further modifications may be needed to enhance its potency against various cancer types.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogens, including multidrug-resistant strains. However, preliminary findings suggested limited efficacy against Gram-negative bacteria, with minimum inhibitory concentrations (MIC) exceeding 64 µg/mL for several tested strains .

Table 2: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Klebsiella pneumoniae | >64 | No activity |

| Escherichia coli | >64 | No activity |

| Staphylococcus aureus (MRSA) | >64 | No activity |

These findings highlight the need for further exploration into structural modifications to enhance the antimicrobial efficacy of pyrrole derivatives.

The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the bromine atom and methoxy group may play a crucial role in enhancing interaction with cellular targets. For antimicrobial activity, the mechanism remains less understood, necessitating further research into how these compounds interact with microbial cell membranes or metabolic pathways.

Case Studies

A notable study investigated the effects of various pyrrole derivatives on drug-resistant tuberculosis strains. Although not directly involving this compound, it provides insights into the potential modifications that could enhance antitubercular activity .

科学研究应用

Medicinal Chemistry Applications

Antibiotic Development:

Research indicates that pyrrole derivatives, including 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, exhibit antibacterial properties. A study highlighted the synthesis of bromo-pyrrole analogues, which showed effectiveness against various bacterial strains, suggesting potential for developing new antibiotics .

Anti-inflammatory Agents:

Pyrrole compounds have been investigated for their anti-inflammatory properties. The introduction of the methoxybenzyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy as an anti-inflammatory agent .

Organic Synthesis Applications

Synthetic Intermediates:

this compound serves as a valuable intermediate in organic synthesis. Its structure allows for further derivatization, enabling the creation of more complex molecules used in pharmaceuticals and agrochemicals .

Reactions and Derivatives:

The compound can participate in various chemical reactions, such as:

- Esterification: Reacting with alcohols to form esters that may have different biological activities.

- Amidation: Coupling with amines to generate amides, which are crucial in drug design.

Case Study 1: Synthesis of Antibiotic Analogues

A recent thesis explored the synthesis of bromo-pyrrole analogues, including this compound. The study demonstrated how these analogues were synthesized via a Staab reaction and evaluated for their antibacterial activity against resistant strains of bacteria. The results indicated promising activity, warranting further investigation into their mechanism of action and potential clinical applications .

Case Study 2: Anti-inflammatory Activity Assessment

Another study focused on assessing the anti-inflammatory effects of pyrrole derivatives. The research utilized animal models to evaluate the efficacy of compounds derived from this compound. The findings revealed a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrrole/heterocyclic derivatives:

Key Comparative Insights

Substituent Effects on Reactivity

- The 4-methoxybenzyl group in the target compound provides steric bulk compared to simpler analogs like 4-Bromo-1H-pyrrole-2-carboxylic acid (MW: 190.00 g/mol), which lacks substituents at the 1-position. This bulk may slow reaction kinetics in cross-coupling reactions but improve selectivity .

- The tert-butoxycarbonyl (Boc) group in CAS 117657-41-7 offers reversible protection for the pyrrole nitrogen, a feature absent in the target compound .

Benzimidazole derivatives (e.g., CAS 606144-04-1) may exhibit stronger DNA intercalation due to their planar aromatic systems, unlike the pyrrole-based target compound .

Synthetic Utility

- The target compound’s bromine atom positions it as a candidate for Suzuki-Miyaura couplings, similar to 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 865186-82-9). However, the 4-methoxybenzyl group may require optimized reaction conditions to avoid steric interference .

- TMSCl-mediated recyclization methods (e.g., Scheme 19 in ) used for related pyrrole-carboxylic acid derivatives could be adapted for the target compound’s synthesis .

Physicochemical Properties

- The target compound’s logP (estimated ~2.5) is higher than that of 4-Bromo-1H-pyrrole-2-carboxylic acid (logP ~1.2), reflecting increased lipophilicity from the 4-methoxybenzyl group. This may enhance cell permeability in drug discovery contexts .

准备方法

General Synthetic Strategy

The synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid typically involves three main stages:

- Selective bromination at the 5-position of the pyrrole ring

- N-alkylation of the pyrrole nitrogen with a 4-methoxybenzyl group

- Introduction or conversion of the carboxylic acid group at the 2-position

These steps can be performed in different sequences depending on the starting materials and reagents used.

Bromination of Pyrrole Derivatives

Selective bromination at the 5-position of pyrrole rings is commonly achieved using N-bromosuccinimide (NBS) under mild conditions. For example, methyl 1-methyl-1H-pyrrole-2-carboxylate can be brominated with NBS in dry dichloromethane under nitrogen atmosphere, wrapped in foil to avoid photodegradation, at room temperature for about 30 minutes, yielding methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate with approximately 64% yield.

| Parameter | Condition/Result |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Dry dichloromethane (CH2Cl2) |

| Atmosphere | Nitrogen |

| Temperature | Room temperature |

| Reaction time | 0.5 hours |

| Yield | 64% |

This method provides regioselective bromination at the 5-position without over-bromination or ring degradation.

N-Alkylation with 4-Methoxybenzyl Group

N-alkylation of pyrrole nitrogen is typically performed by reacting the pyrrole or its ester derivative with 4-methoxybenzyl chloride or bromide in the presence of a base such as cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures (around 60°C) for several hours (e.g., 6-16 hours) to ensure complete substitution.

| Parameter | Condition/Result |

|---|---|

| Alkylating agent | 4-Methoxybenzyl chloride |

| Base | Cesium carbonate (Cs2CO3) |

| Solvent | DMF |

| Temperature | 60°C |

| Reaction time | 6-16 hours |

| Yield | Typically high (around 85%) |

This step yields the N-(4-methoxybenzyl) substituted pyrrole ester intermediate, which can be further processed.

Conversion to Carboxylic Acid

The carboxylate ester group at the 2-position is hydrolyzed to the corresponding carboxylic acid using basic hydrolysis. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), water, and ethanol at room temperature for several hours (e.g., 3.5 h) is effective for this transformation.

| Parameter | Condition/Result |

|---|---|

| Reagent | Lithium hydroxide (LiOH) |

| Solvent mixture | THF, H2O, EtOH |

| Temperature | Room temperature |

| Reaction time | 3.5 hours |

| Yield | Good to excellent |

This step furnishes the free carboxylic acid, completing the synthesis of this compound.

Alternative Synthetic Routes and Key Notes

Direct bromination of N-(4-methoxybenzyl)pyrrole-2-carboxylate: Some methods perform N-alkylation first, then bromination, but this can lead to less regioselectivity or lower yields due to competing side reactions.

Use of protective groups: In some complex syntheses, protecting groups such as dimethylaminosulfonyl chloride are used to protect amino groups during lithiation and bromination steps, especially when harsh reagents like butyllithium or lithium diisopropylamide (LDA) are involved at low temperatures (-78°C). However, these conditions are more demanding and less practical for large-scale synthesis.

Oxidation steps: Oxidation of methyl-substituted pyrroles to carboxylic acids can be achieved using potassium permanganate under controlled acidic conditions, providing an alternative route to the carboxylic acid functionality.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS, dry CH2Cl2, N2, rt, 0.5 h | 64 | Selective 5-position bromination |

| N-Alkylation | 4-Methoxybenzyl chloride, Cs2CO3, DMF, 60°C, 6-16 h | ~85 | High yield N-alkylation |

| Ester Hydrolysis | LiOH, THF/H2O/EtOH, rt, 3.5 h | Good | Converts ester to carboxylic acid |

| Alternative oxidation | KMnO4, acidic aqueous, 50-70°C, 30 min | 85 | Oxidation of methyl pyrrole to carboxylic acid |

| Protective group method | Dimethylaminosulfonyl chloride, butyllithium, LDA, -78°C | Variable | More complex, harsh conditions |

Research Findings and Observations

The use of NBS for bromination is widely preferred due to mild conditions and regioselectivity.

N-alkylation with 4-methoxybenzyl chloride under basic conditions in DMF is efficient and reproducible.

Hydrolysis of esters to acids using LiOH is a standard and reliable method.

Protective group strategies and lithiation-based bromination offer alternative routes but require stringent low-temperature control and are less practical for routine synthesis.

Oxidation with potassium permanganate provides a high-yielding method to convert methyl groups to carboxylic acids, useful when starting from methyl-substituted pyrroles.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of a pyrrole-carboxylic acid precursor followed by functionalization. For example:

- Bromination : A halogenation step introduces the bromine atom at the 5-position of the pyrrole ring, often using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Substitution/Protection : The 4-methoxybenzyl group is introduced via nucleophilic substitution or coupling reactions (e.g., using 4-methoxybenzyl chloride in the presence of a base).

- Key Reaction Conditions : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and solvents like DMF or THF are critical to avoid side reactions .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyrrole ring protons at δ 6.5–7.2 ppm) .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of molecular geometry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 16.0028 Å, b = 4.9046 Å) have been reported for analogous brominated pyrroles .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₃H₁₂BrNO₃: 307.01 g/mol) .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. A stock solution in DMSO (10 mM) is typical for biological assays .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Stability studies suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 4-methoxybenzyl group?

- Methodological Answer :

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield (from 60% to 85%) by enhancing reaction kinetics .

- Protection Strategies : Temporary protection of the carboxylic acid group (e.g., as an ethyl ester) prevents unwanted side reactions during benzylation .

Q. What analytical approaches resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Perform assays across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Metabolite Profiling : LC-MS/MS to detect degradation products or active metabolites that may explain inconsistent activity .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinase enzymes) .

Q. How do halogen and methoxy substituents influence the compound’s binding affinity?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations to map electrostatic potentials and identify key interactions (e.g., bromine’s hydrophobic binding vs. methoxy’s hydrogen bonding) .

- SAR Studies : Synthesize analogs (e.g., 5-chloro or 5-iodo derivatives) and compare IC₅₀ values in enzyme inhibition assays .

- Crystallographic Data : Analyze protein-ligand co-crystal structures to visualize substituent positioning in binding pockets .

Critical Research Considerations

- Contradictions in Synthesis : Conflicting reports on bromination efficiency (50–80% yields) may arise from solvent purity or trace moisture. Use anhydrous conditions and molecular sieves for reproducibility .

- Biological Assay Variability : Differences in cell lines or assay protocols (e.g., ATP concentration in kinase assays) can skew activity data. Standardize protocols using guidelines from journals like Nature Protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。